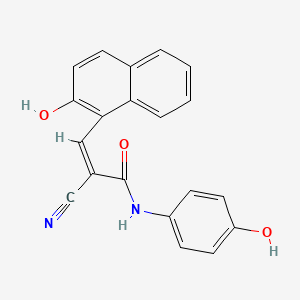![molecular formula C18H23F3N2O3 B5578159 6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves steps such as the generation of N-ylides, rearrangements, and cyclization reactions. For instance, pyrrolidines and tetrahydro-1H-azepines can be synthesized from quaternary salts through [2,3]-sigmatropic rearrangements or Stevens rearrangement, influenced by substituents on the tetrahydropyridine ring (Soldatova et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, provides detailed insights into the geometry, electronic structure, and intermolecular interactions of compounds. For example, the structural and spectroscopic characterization of heterocyclic compounds can be performed using techniques such as FT-IR, NMR, UV-Vis, and mass spectroscopy, along with single-crystal X-ray diffraction methods (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include intramolecular oxidative N-N bond formation and cyclization reactions, facilitating the synthesis of biologically important structures. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating metal-free oxidative N-N bond formation (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, glass-transition temperatures, and thermal stability, are crucial for understanding their potential applications. Polyimides derived from aromatic diamines containing pyridine units exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen, highlighting their robustness (Zhang et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity and the potential for various chemical transformations, are fundamental for the development of novel compounds. The synthesis of novel polyimides containing both pyridine and fluorine units demonstrates the versatility of these compounds, showcasing their excellent solubility in various solvents and good thermal stability (Zhang et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Transformation
One research avenue explores the synthesis of pyrrolidines and tetrahydro-1H-azepines from 4-aryl-1-benzoyl(ethoxycarbonyl)methyl-1-methyl-1,2,3,6-tetrahydropyridinium halides. These compounds, through a process involving N-ylides formed in the presence of NaH, can rearrange to produce substituted pyrrolidines or 1H-tetrahydroazepine derivatives, showcasing their utility in generating complex heterocyclic structures (S. A. Soldatova et al., 2008).
Molecular Docking and Screening
Another study presents the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. These derivatives exhibit moderate to good binding energies towards target proteins in molecular docking screenings, demonstrating their potential in drug discovery and pharmacological applications (E. M. Flefel et al., 2018).
Ring Transformation
A novel ring transformation study highlights the conversion of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones into benzoylhydroxy-1-pyrrolines and subsequently into benzoylpyrroles upon acid-catalyzed dehydration. This work underscores the compound's role in facilitating ring-opening and ring-closure reactions, critical for synthetic organic chemistry (S. Mataka et al., 1992).
Material Science and Catalysis
In the field of materials science, bis(pyrrol-2-yl) arylenes derivatives are synthesized for their conducting properties, offering insights into the development of low oxidation potential polymers. Such polymers are significant for applications in electronic devices and energy storage (G. Sotzing et al., 1996).
Drug Delivery Systems
Research on encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages for drug delivery highlights the innovative use of these compounds in creating more effective and selective therapeutic agents. The study emphasizes the potential of these systems in enhancing the bioavailability and efficacy of drugs (J. Mattsson et al., 2010).
Propiedades
IUPAC Name |
[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)15-5-3-14(4-6-15)16(24)23-9-10-26-13-17(25,12-23)11-22-7-1-2-8-22/h3-6,25H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDSRMWAOTWKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)